Desfluoro Bicalutamide
Overview
Description
Desfluoro Bicalutamide, also known as this compound, is a useful research compound. Its molecular formula is C18H15F3N2O4S and its molecular weight is 412.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacodynamics and Pharmacokinetics
Desfluoro Bicalutamide is recognized for its potent antiandrogenic effects, primarily in the treatment of prostate cancer. It operates by competitively inhibiting androgen receptors, hindering androgen-regulated cell growth and function in the prostate, which subsequently leads to cell apoptosis and the inhibition of cancer growth. Bicalutamide exhibits a plasma half-life compatible with once-daily administration. Dose-ranging studies have established its intrinsic activity through both subjective and objective responses, including reductions in prostate-specific antigen (PSA) concentrations. The pharmacodynamic and pharmacokinetic properties of Bicalutamide make it a favorable choice for antiandrogen therapy, especially given its once-daily administration convenience and demonstrated activity in prostate cancer treatment (Kolvenbag & Blackledge, 1996) (Wellington & Keam, 2006).
Treatment Efficacy and Quality of Life
Bicalutamide is employed as both monotherapy and adjuvant therapy in the treatment of locally advanced prostate cancer. It has been shown to provide disease-free survival benefits over standard care alone, particularly when used in conjunction with standard care or radiation therapy. Additionally, Bicalutamide monotherapy offers better tolerability and higher health-related quality-of-life scores for sexual interest and physical capacity compared to surgical or medical castration, while achieving similar disease-free and overall survival durations. This positions Bicalutamide as a valuable alternative to traditional hormonal therapies, especially for patients desiring to maintain an active lifestyle (Wellington & Keam, 2006).
Tolerability and Safety Profile
Bicalutamide's tolerability profile is superior to its alternatives, with fewer incidents of adverse effects. It has been shown to be well-tolerated therapy, presenting a lower incidence of treatment-related withdrawals. This is a significant consideration in long-term treatments, where patient compliance and quality of life are of paramount importance. The safety profile and lower incidence of diarrhea and other adverse events make Bicalutamide a valid first choice for antiandrogen therapy, especially in combination with castration for the treatment of patients with advanced prostate cancer (Kolvenbag & Blackledge, 1996).
Safety and Hazards
Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contacting with skin and eye when handling Desfluoro Bicalutamide . It is also recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
Desfluoro Bicalutamide, like its parent compound Bicalutamide, is a non-steroidal anti-androgen . Its primary target is the androgen receptor . Androgen receptors play a crucial role in the development and progression of prostate cancer by mediating the effects of androgens, which are hormones that stimulate the growth of normal and malignant prostatic tissue .
Mode of Action
This compound acts by competing with androgens for the binding of androgen receptors . By binding to these receptors, it blocks the action of androgens of adrenal and testicular origin, thereby inhibiting the growth of normal and malignant prostatic tissue .
Biochemical Pathways
It is known that the drug’s action leads toapoptosis or programmed cell death . This process involves a series of biochemical events leading to changes in cell morphology, including cell shrinkage, nuclear fragmentation, chromatin condensation, and chromosomal DNA fragmentation .
Pharmacokinetics
Bicalutamide, the parent compound of this compound, is known to be slowly and saturably absorbed . It has a long plasma elimination half-life and accumulates about 10-fold in plasma during daily administration . Bicalutamide metabolites, including this compound, are excreted almost equally in urine and feces with little or no unchanged drug excreted in urine . Bicalutamide is cleared almost exclusively by metabolism, largely mediated by cytochrome P450 (CYP) for the ®-enantiomer, but glucuronidation is the predominant metabolic route for the (S)-enantiomer .
Result of Action
The binding of this compound to androgen receptors inhibits the growth of normal and malignant prostatic tissue . This leads to a decrease in the size of the prostate tumor and a reduction in the symptoms associated with prostate cancer . In addition, the drug’s action results in apoptosis, leading to the death of cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the drug’s bioavailability can be affected by the patient’s metabolic state, which can be influenced by factors such as diet, age, and overall health . Furthermore, the drug’s efficacy and stability can be influenced by the pH and temperature of the environment in which it is stored . The use of bicalutamide has been considered to result in insignificant environmental risk .
Biochemical Analysis
Biochemical Properties
Desfluoro Bicalutamide, like its parent compound Bicalutamide, is likely to interact with androgen receptors . It may inhibit the stimulation of normal and malignant prostatic tissue growth by androgens of adrenal and testicular origin .
Cellular Effects
Given its structural similarity to Bicalutamide, it may also influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potentially including androgen receptors . This could lead to changes in gene expression and possibly enzyme inhibition or activation.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O4S/c1-17(25,11-28(26,27)14-5-3-2-4-6-14)16(24)23-13-8-7-12(10-22)15(9-13)18(19,20)21/h2-9,25H,11H2,1H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXNOJUTJPBYEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=CC=C1)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90357-05-4 | |
Record name | Desfluoro bicalutamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090357054 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desfluoro bicalutamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DESFLUORO BICALUTAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15LQ88H10F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.